Product packaging for 1-methyl-1H-imidazol-4-ol(Cat. No.:)

1-methyl-1H-imidazol-4-ol

Cat. No.: B12829113
M. Wt: 98.10 g/mol
InChI Key: XOHYKCNIZVUEGX-UHFFFAOYSA-N
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Description

1-methyl-1H-imidazol-4-ol is a heterocyclic compound based on an imidazole scaffold, featuring a methyl group on one nitrogen atom and a hydroxyl group at the 4-position. This structure makes it a potential intermediate in organic synthesis and medicinal chemistry research. Compounds with the imidazole core are of significant interest in pharmaceutical development for their diverse biological activities and are often utilized in the synthesis of more complex molecules . As a building block, this compound could be used in the exploration of new chemical entities, particularly in constructing ligands for biological targets like enzymes or receptors . Researchers might employ it in the development of potential therapeutics, given that imidazole derivatives are known to be investigated for various applications . Key Note for Researchers: The specific properties, applications, and safety data for this exact compound are not readily available in public scientific literature. The information presented here is extrapolated from the general class of imidazole compounds. Researchers are strongly advised to consult specialized chemical databases and primary literature for confirmed information before use. This product is for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6N2O B12829113 1-methyl-1H-imidazol-4-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H6N2O

Molecular Weight

98.10 g/mol

IUPAC Name

1-methylimidazol-4-ol

InChI

InChI=1S/C4H6N2O/c1-6-2-4(7)5-3-6/h2-3,7H,1H3

InChI Key

XOHYKCNIZVUEGX-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1)O

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization of 1 Methyl 1h Imidazol 4 Ol Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopynih.govchemicalbook.comsemanticscholar.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of 1-methyl-1H-imidazol-4-ol analogues. It provides detailed information about the hydrogen and carbon framework of the molecules, as well as the connectivity between atoms.

Proton NMR (¹H NMR) Analysis and Chemical Shift Assignmentnih.govchemicalbook.comsemanticscholar.orgresearchgate.net

Proton NMR (¹H NMR) is instrumental in identifying the chemical environment of protons within a molecule. For imidazole (B134444) derivatives, ¹H NMR spectra provide characteristic signals for the protons on the imidazole ring and the N-methyl substituent.

In deuterated solvents, the protons of the imidazole ring in various analogues show distinct chemical shifts (δ) measured in parts per million (ppm). For instance, in 1H-imidazole, the proton at the C2 position (H2) resonates at a lower field (δ 7.73) compared to the H4 and H5 protons, which appear as a singlet at a higher field (δ 7.14) due to tautomerism. thieme-connect.de In substituted analogues, these values shift based on the electronic effects of the substituents. For example, in arylazoimidazole complexes, the imidazole 4-H and 5-H protons are observed as doublets between 7.0 and 7.2 ppm. hrpub.org The N-methyl group typically appears as a sharp singlet at a much higher field. In the case of 1-methyl-4-phenyl-1H-imidazol-2-amine, the methyl protons are found at 2.07 ppm, while the remaining imidazole proton signal is at 7.17 ppm. researchgate.net

The chemical shifts for protons in several 1-methyl-1H-imidazole analogues are detailed below.

CompoundSolventH2 (ppm)H4 (ppm)H5 (ppm)N-CH₃ (ppm)Other Protons (ppm)Reference
1-Methyl-4-phenyl-1H-imidazol-2-amineDMSO-d₆-7.17 (s, 1H)2.07 (s, 3H)7.16-7.71 (m, Ar-H) researchgate.net
5-((1H-imidazol-1-yl)methyl)quinolin-8-olDMSO-d₆7.75 (s, 1H)6.84 (d, 1H)7.10 (d, 1H)-5.56 (s, 2H, CH₂), 9.93 (s, 1H, OH) nih.gov
1-Methyl-1H-imidazole-2-thiol DerivativesNot Specified6.91 and 7.21 (CH=CH)Not Specified- semanticscholar.org
2-(1H-Imidazol-1-yl)-1-phenylethanolDMSO-d₆7.51 (s, 1H)6.83 (s, 1H)7.11 (s, 1H)-5.61 (bs, 1H, OH) acs.org

Carbon-13 NMR (¹³C NMR) Analysischemicalbook.comsemanticscholar.orgresearchgate.netresearchgate.net

Carbon-13 NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The chemical shifts of the carbon atoms in the imidazole ring and the methyl group are sensitive to their local electronic environment.

In 1-methyl-4-phenyl-1H-imidazol-2-amine, the N-methyl carbon gives a signal at 31.63 ppm, while the imidazole ring carbons resonate at 112.36 ppm, 135.89 ppm, and 150.39 ppm. researchgate.net For 2-(1H-Imidazol-1-yl)-1-phenylethanol, the imidazole carbons appear at 120.54 ppm, 127.94 ppm, and 138.10 ppm. acs.org These variations highlight the influence of different substituents attached to the imidazole core.

The table below summarizes the ¹³C NMR chemical shifts for representative analogues.

CompoundSolventImidazole Carbons (ppm)N-CH₃ (ppm)Reference
1-Methyl-4-phenyl-1H-imidazol-2-amineDMSO-d₆112.36, 135.89, 150.3931.63 researchgate.net
2-(1H-Imidazol-1-yl)-1-phenylethanolDMSO-d₆120.54, 127.94, 138.10- acs.org
5-((1H-imidazol-1-yl)methyl)quinolin-8-olDMSO-d₆119.89, 128.91, 137.77 (inferred)- nih.gov

Multinuclear NMR Techniquesrsc.org

Beyond standard ¹H and ¹³C NMR, multinuclear NMR techniques offer deeper structural insights. Techniques like ¹H-¹H COSY (Correlation Spectroscopy) and ¹H-¹³C HMQC (Heteronuclear Multiple Quantum Coherence) are employed to establish proton-proton and proton-carbon connectivities, respectively. hrpub.orgacademicjournals.org These methods are invaluable for unambiguously assigning the solution structure of complex imidazole derivatives. hrpub.orgacademicjournals.org Furthermore, ¹⁴N NMR has been utilized in studies of imidazole-containing peptides to investigate tautomerism and protonation states, which are fundamental properties of the imidazole ring system. rsc.org

Vibrational Spectroscopysemanticscholar.orgresearchgate.net

Vibrational spectroscopy, particularly FT-IR, is a powerful tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identificationsemanticscholar.orgresearchgate.net

In the context of this compound and its analogues, FT-IR spectroscopy is crucial for identifying key functional groups such as the hydroxyl (O-H), carbon-nitrogen (C-N), and aromatic carbon-hydrogen (C-H) bonds.

The O-H stretching vibration is particularly characteristic, typically appearing as a broad peak in the region of 3100-3600 cm⁻¹. acs.orgmdpi.com For instance, in 2-(1H-imidazol-1-yl)-1-phenylethanol, the O-H stretch is observed at 3119 cm⁻¹. acs.org A broad peak around 3200 cm⁻¹ is noted for the O-H group in a pyridin-4-ol analogue. The C=N stretching vibration within the imidazole ring is commonly found around 1590-1600 cm⁻¹. hrpub.orgacs.org Aromatic C-H stretching vibrations are typically observed in the 3000-3150 cm⁻¹ range. mdpi.com

Key FT-IR absorption frequencies for functional groups in imidazole analogues are presented below.

Functional GroupVibrational ModeTypical Frequency Range (cm⁻¹)Example CompoundReference
Hydroxyl (O-H)Stretching~3100 - 3600 (broad)2,6-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridin-4-ol
Imine (C=N)Stretching~1590 - 1600Arylazoimidazole Gold(III) Complexes hrpub.org
Azo (N=N)Stretching~1370Arylazoimidazole Gold(III) Complexes hrpub.org
Aromatic (C-H)Stretching~3010 - 31232-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid mdpi.com
Imidazole Ring (C-N)Stretching~13801H-Imidazole-4-carboxylic acid researchgate.net

Mass Spectrometry (MS)researchgate.netresearchgate.net

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

For imidazole derivatives, Electrospray Ionization (ESI) is a common technique used to generate molecular ions, often as protonated molecules [M+H]⁺. nih.govresearchgate.net For example, the ESI-MS of 1-methyl-4-phenyl-1H-imidazol-2-amine shows a prominent peak at m/z 202.0, corresponding to the [M+H]⁺ ion. researchgate.net Similarly, 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol displays its protonated molecular ion at m/z 226.1. nih.gov

The fragmentation of these compounds under mass spectrometric conditions can provide valuable structural information. For hydroxylated imidazoles, a characteristic fragmentation pathway is the loss of a water molecule. In the mass spectrum of 4,5-di(hydroxymethyl)imidazole, the base peak corresponds to the [M–H₂O]⁺· ion, indicating that this is a very favorable fragmentation process. aip.org This observation is highly relevant for predicting the fragmentation behavior of this compound. In some cases, derivatization is employed to enhance the mass spectrometric signal and produce distinctive fragmentation patterns, which aids in the confirmation of the structure, especially in complex samples. researchgate.net


Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization mass spectrometry (ESI-MS) is a powerful technique for the analysis of low-molecular-weight compounds, including imidazole derivatives. nih.gov This soft ionization method is particularly advantageous for analyzing fragile and non-volatile molecules, as it minimizes fragmentation and typically produces protonated molecular ions [M+H]+. nih.govyoutube.com

In the study of imidazole/polyamine amides, ESI-MS, in conjunction with tandem mass spectrometry (ESI-MS/MS), has been instrumental in elucidating fragmentation pathways. nih.gov For instance, a series of synthetic monoimidazole/polyamine amides were found to consistently produce a characteristic fragment ion at m/z 183, which aids in their identification. nih.gov The derivatization of compounds can also enhance their detectability in ESI-MS. For example, reagents like mono-(dimethylaminoethyl) succinyl (MDMAES) imidazole can be used to derivatize molecules with hydroxyl groups, improving their ionization efficiency. ddtjournal.com

The utility of ESI-MS extends to the characterization of complex structures. For example, it was used to confirm the molecular weight of various synthesized imidazole derivatives, such as 2-(1H-Imidazol-1-yl)-1-phenylethanone and its analogues, by identifying their molecular ions. acs.org High-resolution mass spectrometry (HRMS) with ESI is often employed to confirm the elemental composition of newly synthesized compounds, providing excellent agreement between calculated and measured m/z values. asianpubs.org

Gas Chromatography-Mass Spectrometry (GC-MS) Considerations for Thermal Instability

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and thermally stable compounds. chemrxiv.org The process involves separating compounds in a gaseous mobile phase as they pass through a column, followed by detection with a mass spectrometer. etamu.edu However, the application of GC-MS to compounds with potential thermal instability, such as certain imidazole derivatives, requires careful consideration. The high temperatures used in the GC inlet (up to 450°C) and column can lead to the degradation of thermally labile molecules before they reach the detector. etamu.edu

For many non-volatile or thermally unstable compounds, a derivatization step is necessary to convert them into a form suitable for GC-MS analysis. chemrxiv.org This is a common practice in metabolomics to analyze primary metabolites. chemrxiv.org

In the analysis of aqueous samples, the introduction of water into the GC column can interfere with the analysis, causing peak distortion and retention time instability. mdpi.com Therefore, sample preparation techniques like liquid-liquid extraction are often employed to transfer the analytes into a more suitable solvent. mdpi.com The analysis of volatile organic compounds (VOCs) in biological samples, such as urine, often utilizes headspace solid-phase microextraction (SPME) coupled with GC-MS to capture and analyze compounds without direct injection of the complex matrix. nih.gov For certain imidazole derivatives, such as 4-methyl-1H-imidazole, GC-MS methods have been developed and validated for their quantification in aqueous solutions. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and versatile analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. measurlabs.com It is particularly well-suited for the analysis of a wide range of compounds, including those that are non-volatile or thermally unstable, making it a valuable tool for studying imidazole derivatives. ddtjournal.commeasurlabs.com

LC-MS has been successfully employed for the identification and quantification of various imidazole-containing compounds. For example, a robust LC-MS method was developed for the analysis of mepirapim, a synthetic cannabinoid containing an imidazole moiety, in biological samples. researchgate.net Furthermore, a high-performance liquid chromatography coupled to electrospray mass spectrometry (LC-ESI-MS) method has been established for the quantitative analysis of 1-methyl-4-imidazoleacetic acid (tele-MIAA), a stable metabolite of histamine, in human urine. nih.gov This method demonstrated high repeatability and accuracy, allowing for the baseline separation of tele-MIAA from its structural isomer. nih.gov

The power of LC-MS also lies in its ability to analyze complex mixtures and identify unknown compounds. measurlabs.com In the analysis of plant extracts, for instance, LC-MS has revealed the presence of hundreds of compounds, including imidazole derivatives like 1H-Imidazole, 2-methyl, 4,5-dichloro in dehydrated garlic powder. clinicaterapeutica.it The use of tandem mass spectrometry (LC-MS/MS) further enhances the selectivity and sensitivity of the analysis, making it a prominent method in biomedical and pharmaceutical research. ddtjournal.com

Elemental Analysis for Stoichiometric Validation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing crucial validation for its proposed stoichiometric formula. This method is routinely employed alongside spectroscopic techniques to confirm the identity and purity of newly synthesized compounds, including various imidazole derivatives.

In the characterization of novel imidazole-containing compounds, elemental analysis serves as a final checkpoint to ensure that the experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) align with the calculated values for the expected molecular formula. For instance, in the synthesis of 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine, the found elemental composition (C, 61.88%; H, 5.17%; N, 32.88%) was in excellent agreement with the calculated values (C, 61.96%; H, 5.20%; N, 32.84%), thus confirming the structure of the hybrid compound. mdpi.com

Similarly, the synthesis of various 2-(1H-imidazol-1-yl)-1-phenylethanone derivatives was validated through elemental analysis, where the found percentages for C, H, and N closely matched the calculated values for the proposed structures. acs.org This analytical step is also critical in the characterization of metal complexes of imidazole-based ligands, where it helps to establish the metal-to-ligand stoichiometry. researchgate.net The synthesis and characterization of triorganotin(IV) 1-methyl-1H-imidazole-4-carboxylates also relied on elemental analysis to confirm the composition of the resulting complexes. researchgate.net

X-ray Crystallography

The power of X-ray crystallography has been demonstrated in the characterization of numerous imidazole derivatives. For example, the crystal structure of 1-methyl-4-nitro-1H-imidazole has been confirmed using this technique. researchgate.net It is also a key method for understanding the structure of complex molecules, such as 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol, a potential antiviral candidate, where single-crystal X-ray diffraction was used for its characterization. nih.gov Furthermore, X-ray crystallography is crucial for resolving hydrogen-bonding networks and understanding the supramolecular assembly of compounds like 2,6-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridin-4-ol.

In the study of newly synthesized compounds, X-ray crystallography provides the ultimate proof of structure. For instance, the structure of a novel hybrid compound containing a 4,5-dihydro-1H-imidazole core was confirmed by single crystal X-ray diffraction. mdpi.com Similarly, the molecular structure of triorganotin(IV) 1-methyl-1H-imidazole-4-carboxylates was determined using single-crystal X-ray diffraction analysis. researchgate.net

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms within a molecule. This technique has been extensively used to elucidate the molecular structures of a wide array of imidazole analogues, providing unequivocal evidence of their connectivity and stereochemistry.

The molecular structure of a triorganotin(IV) 1-methyl-1H-imidazole-4-carboxylate was determined using single-crystal X-ray diffraction, revealing the coordination environment around the tin atom. researchgate.net Similarly, the crystal structure of (1H-Imidazol-4-yl)methanol was determined, and the analysis highlighted the hydrogen bonding interactions that stabilize the crystal lattice. researchgate.net In another study, the structure of a newly synthesized pyrazole (B372694) and imidazolone (B8795221) compound was confirmed using single-crystal X-ray diffraction, and the experimental data showed excellent correlation with theoretical calculations. rsc.org

This technique is also crucial for characterizing more complex systems. For example, the crystal structure of 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol was elucidated by single-crystal X-ray diffraction as part of its characterization as a potential antiviral agent. nih.gov The structures of novel benzimidazole (B57391) fused-1,4-oxazepines have also been determined by X-ray diffraction, with the experimental results showing good agreement with theoretical models. mdpi.com

Table 1: Crystallographic Data for Selected Imidazole Analogues

Compound Crystal System Space Group a (Å) b (Å) c (Å) β (°) V (ų) Z
2-methylimidazole researchgate.net Orthorhombic P212121 5.9957(12) 8.1574(16) 9.7010(19) 90 474.47(16) 4
(1H-Imidazol-4-yl)methanol researchgate.net Monoclinic C2/c 13.9180(9) 7.1980(5) 11.6509(12) 125.249(1) 953.20(13) 8
BCMTP nih.gov Triclinic P-1 11.766(8) 13.701(9) 16.101(11) 92.646(12) 2536.4(3) 4
DMTPM asianpubs.org Triclinic P-1 - - - - - -

A detailed analysis of the geometric parameters derived from X-ray crystallography, such as bond lengths, bond angles, and torsion angles, provides profound insights into the molecular architecture and electronic properties of this compound analogues. These parameters are essential for understanding intermolecular interactions and conformational preferences.

In the crystal structure of an imidazole derivative, the C-C bond distances were found to be 1.345(3) Å and 1.481(3) Å, while the N-C distances ranged from 1.327(2) Å to 1.377(2) Å. researchgate.net An interesting feature often observed in imidazole derivatives is the asymmetry in the two endocyclic N-C bonds, which can be influenced by factors such as protonation. researchgate.net For instance, in one case, the N1-C12 bond [1.326(2) Å] exhibited more double-bond character than the N2-C12 bond [1.335(2) Å]. researchgate.net

The analysis of torsion angles is crucial for describing the conformation of flexible parts of a molecule. For example, in 4-(2-(4,5-dimethyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazol-1-yl)ethyl)morpholine, the torsion angles revealed that the two methyl groups are in the same plane as the imidazole ring, while the trisubstituted phenyl ring and the ethyl morpholine (B109124) group deviate from this plane. asianpubs.org In another example, the conformational flexibility of the hydroxymethyl substituent in 1H-imidazol-1-ylmethanol was demonstrated by the different torsion angles observed in the three crystallographically independent molecules in the asymmetric unit.

Table 2: Selected Bond Lengths and Angles for an Imidazole Derivative

Bond Length (Å) Angle Degree (°)
C-C 1.345(3) researchgate.net O(1)-Sn(1)-C(18) 112.95(12) researchgate.net
C-C 1.481(3) researchgate.net - -
N-C 1.327(2) - 1.377(2) researchgate.net - -
N1-C12 1.326(2) researchgate.net - -
N2-C12 1.335(2) researchgate.net - -

Intermolecular Interactions, including Hydrogen Bonding and π–π Stacking

The supramolecular architecture and solid-state properties of this compound analogues are profoundly influenced by a variety of non-covalent intermolecular interactions. These forces, primarily hydrogen bonding and π–π stacking, dictate the molecular packing in the crystal lattice and can significantly affect the physicochemical characteristics of the compounds. The presence of a hydroxyl group, a methyl-substituted imidazole ring, and the aromatic system creates a rich interplay of these interactions.

Hydrogen Bonding

Hydrogen bonding is a dominant directional interaction in the crystal structures of hydroxyl-substituted imidazole analogues. The imidazole ring itself contains both hydrogen bond donor (N-H, if unsubstituted at N1) and acceptor (the sp²-hybridized nitrogen) sites, while the hydroxyl group is a classic hydrogen bond donor and acceptor. The methylation at the N1 position in this compound removes the N-H donor capability, leaving the N3 atom as a primary acceptor site. researchgate.net

Detailed crystallographic studies on analogues provide insight into the specific hydrogen bonding networks that can form. For instance, the parent compound, (1H-imidazol-4-yl)methanol, which lacks the N1-methyl group, exhibits a crystal structure with two main hydrogen-bonding interactions. researchgate.net The first occurs between the unprotonated imidazole nitrogen of one molecule and the hydroxyl hydrogen of another. The second involves the hydroxyl oxygen of one molecule and the imidazole N-H group of a neighboring molecule. researchgate.net These interactions result in the formation of a two-dimensional network. researchgate.net

In analogues where an N-H group is present, it readily participates in hydrogen bonding. Studies on imidazole and 1-methylimidazole (B24206) in the liquid phase show that imidazole can act as both a hydrogen bond donor and acceptor, forming extensive networks. researchgate.net 1-methylimidazole, lacking the donor proton, engages in weaker intermolecular interactions. researchgate.net In complex biological systems, such as enzymes, derivatives of 1-methyl-1H-imidazole have been designed to form specific hydrogen bond patterns with protein residues, highlighting the importance of the imidazole C5-H as a potential, albeit weaker, hydrogen bond donor. researchgate.net

Research on other complex heterocyclic analogues further illustrates the diversity of hydrogen bonding. In some crystal structures, intermolecular O-H···N bonds are the preferred interaction, leading to the formation of chains or more complex three-dimensional networks. mdpi.comscience.gov The strength and geometry of these bonds are critical; for example, in (1H-imidazol-4-yl)methanol, O-H···N and N-H···O hydrogen bond lengths of 1.985 Å and 1.921 Å, respectively, have been reported. researchgate.net In some cases, intramolecular hydrogen bonds, such as O-H···N, are also observed, which can influence the molecule's conformation. nih.gov

Table 1: Examples of Hydrogen Bonding in this compound Analogues and Related Compounds

CompoundInteraction TypeBond Length (Å) / GeometryResulting StructureReference
(1H-Imidazol-4-yl)methanolIntermolecular N···H-OH···N = 1.9852D Network researchgate.net
(1H-Imidazol-4-yl)methanolIntermolecular O···H-NH···O = 1.9212D Network researchgate.net
Imidazoleisoindole DerivativesImidazole N···Heme Fe-Enzyme-Inhibitor Complex nih.gov
Imidazoleisoindole DerivativesExtensive H-bond network-Stabilized Binding nih.gov
1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-olIntermolecular N···H-ONearly linearCrystal Packing mdpi.com
5-((1H-imidazol-1-yl)methyl)quinolin-8-olIntramolecular O-H···N-Conformational Stabilization nih.gov

π–π Stacking

The planar, aromatic nature of the imidazole ring facilitates π–π stacking interactions, which are crucial for the stabilization of crystal structures. These interactions occur when the electron-rich π systems of adjacent rings overlap. Studies have demonstrated that imidazole-based π–π stacked dimers can form strong and efficient conductance pathways. researchgate.netrsc.org

The substitution pattern on the imidazole ring and any fused rings significantly modulates the nature and strength of π–π stacking. For example, in a series of furan-substituted benzimidazoles (analogues containing an imidazole core), π–π interactions involving both the benzene (B151609) and imidazole rings are observed. nih.gov In these cases, the interacting rings are typically shifted relative to one another in a head-to-tail or head-to-head arrangement. nih.gov Computational studies on such systems have quantified the interaction energies, which can be substantial, for instance, -39.8 kJ mol⁻¹ for a π–π interaction involving the benzene and imidazole rings of a benzimidazole derivative. nih.gov

In other complex systems, such as tetrasubstituted imidazole derivatives, the interplay between different non-covalent forces is evident. Anion–π⁺ interactions in certain imidazolium (B1220033) salts can induce a head-to-head arrangement that enhances π–π stacking between adjacent aromatic systems. rsc.org The nature of substituents and counterions can effectively regulate these stacking interactions and, consequently, the material's properties. rsc.org The presence of larger fused aromatic systems, like in benzimidazole derivatives, generally enhances aromatic stacking.

Table 2: π–π Stacking Interactions in Imidazole Analogues

Compound/SystemInteraction DetailsInteraction Energy (kJ mol⁻¹)SignificanceReference
Imidazole DimerForms stable π-stacked junctions-Enhanced electronic coupling researchgate.netrsc.org
2-(furan-2-yl)-1-(furan-2-ylmethyl)-1H-benzimidazoleInvolves both benzene and imidazole rings-39.8Crystal lattice stabilization nih.gov
Diphenylphenanthroimidazole SaltsAnion–π⁺ interaction enhances π–π stacking-Influences molecular arrangement and fluorescence rsc.org
2-(furan-2-yl)-1-(furan-2-ylmethyl)-1H-benzimidazolePartitioned C-H···π and π–π components9.4 and 24.1Detailed interaction analysis nih.gov

Computational and Theoretical Investigations on 1 Methyl 1h Imidazol 4 Ol Derivatives

Quantum Chemical Calculation Methodologies

A variety of quantum chemical methods are employed to study imidazole (B134444) derivatives, each providing specific insights into the molecular system. The choice of method is crucial for obtaining accurate and reliable results.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic properties of molecules. It is favored for its balance of accuracy and computational efficiency, making it suitable for a broad range of chemical systems, including imidazole derivatives. DFT calculations are used to determine optimized molecular geometries, representing the lowest energy conformation of the molecule, and to analyze its electronic structure.

One of the most common applications of DFT in this context is geometry optimization. By employing functionals like the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional, researchers can calculate key geometric parameters such as bond lengths and angles. These theoretical structures can then be compared with experimental data, for instance from X-ray crystallography, to validate the computational method. For many organic molecules, results obtained with functionals like B3LYP show good agreement with experimental geometries. jmchemsci.comechemcom.com

Beyond structural information, DFT is used to explore the electronic landscape of molecules. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters derived from DFT calculations. echemcom.com The energy gap between HOMO and LUMO provides insights into the molecule's chemical reactivity and stability. A large energy gap typically signifies high stability. researchgate.net These calculations are fundamental to understanding the structure-activity relationships of drug molecules and other bioactive compounds. nih.gov

Computational TaskDFT FunctionalKey Findings/ApplicationsReferences
Geometry OptimizationB3LYPCalculation of bond lengths, bond angles, and stable conformations. jmchemsci.comechemcom.com
Electronic StructureB3LYPDetermination of HOMO-LUMO energies and energy gap to assess chemical reactivity and stability. echemcom.comresearchgate.net
Structure-Activity RelationshipsVariousElucidation of electronic driving forces and prediction of reactive sites to guide drug design. nih.gov

The accuracy of DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to construct the molecular orbitals. nih.govyoutube.com The selection of an appropriate basis set is a critical step in setting up a computational study, as it directly impacts the quality of the results and the required computational resources. youtube.comyoutube.com

For molecular systems like imidazole derivatives, Gaussian-type orbitals (GTOs) are commonly used. youtube.com Popular basis sets include the Pople-style basis sets, such as 6-31G(d) and 6-311G(d,p), and Dunning's correlation-consistent basis sets, like cc-pVDZ. youtube.comyoutube.com These are often categorized by their "zeta-value," which indicates how many functions are used for each valence orbital. youtube.com

Split-valence basis sets (e.g., 6-31G): These use multiple functions to describe the valence electrons, which are most involved in chemical bonding, offering a good balance between accuracy and cost.

**Polarization functions (e.g., (d,p) or ): Added to the basis set, these functions allow for the description of non-spherical electron density distribution, which is crucial for accurately modeling chemical bonds. Adding polarization functions can greatly improve the accuracy of a computation. youtube.com

Diffuse functions (e.g., + or ++): These are important for describing systems with diffuse electron density, such as anions or molecules with lone pairs.

The choice involves a trade-off: larger basis sets, like triple-zeta (e.g., 6-311G), generally provide more accurate results but are more computationally expensive. youtube.com For many routine calculations on organic molecules, double-zeta basis sets supplemented with polarization functions, such as 6-31G(d), are considered a good starting point. jmchemsci.comuni-muenchen.de For higher accuracy, especially for single-point energy calculations, triple-zeta basis sets are often recommended. youtube.com

Basis SetDescriptionCommon ApplicationReferences
6-31G(d)Double-zeta split-valence with polarization functions on heavy atoms.Geometry optimizations and frequency calculations for medium-sized organic molecules. youtube.comuni-muenchen.de
6-311G(d,p)Triple-zeta split-valence with polarization functions on heavy atoms and hydrogens.Higher accuracy energy calculations and detailed electronic structure analysis. youtube.comyoutube.com
6-311++G(d,p)Triple-zeta with polarization and diffuse functions on all atoms.Systems where diffuse electron density is important (e.g., anions, hydrogen bonding). researchgate.net

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the chemical reactivity of a molecule. researchgate.netuni-muenchen.de It is calculated from the molecule's electron density and represents the electrostatic force that would be exerted on a positive test charge at any given point in space around the molecule. uni-muenchen.depreprints.org

MEP maps are typically visualized by projecting the potential onto a constant electron density surface. uni-muenchen.dewolfram.com A color-coding scheme is used to represent different potential values:

Red/Yellow: Regions of negative electrostatic potential, which are rich in electrons. These areas are susceptible to electrophilic attack and are indicative of proton acceptor sites. uni-muenchen.deresearchgate.net

Blue: Regions of positive electrostatic potential, which are electron-deficient. These areas are prone to nucleophilic attack. uni-muenchen.deresearchgate.net

Green: Regions of near-zero potential. wolfram.com

For a molecule like imidazole, MEP analysis can clearly distinguish between the reactivity of its two nitrogen atoms. The nitrogen atom that is not bonded to a hydrogen (the pyridine-like nitrogen) shows a region of strong negative potential, identifying it as the primary site for protonation or interaction with electrophiles. uni-muenchen.de In contrast, the region around the hydrogen-bonded nitrogen is positive. This visual representation provides a clear guide to the molecule's reactive sites. uni-muenchen.de

To gain deeper insights into bonding, charge distribution, and intramolecular interactions, researchers often employ Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) analyses.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a set of localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. wikipedia.orgblogspot.com This method provides a clear Lewis structure-like picture of the molecule. wisc.edu NBO analysis is particularly useful for quantifying delocalization effects, such as hyperconjugation. It calculates the stabilization energy associated with the interaction between a filled (donor) NBO, like a bonding orbital or a lone pair, and an empty (acceptor) NBO, typically an antibonding orbital. wisc.edu These interactions represent departures from an idealized Lewis structure and are key to understanding resonance and reactivity. wikipedia.org

Atoms in Molecules (AIM) theory , also known as the Quantum Theory of Atoms in Molecules (QTAIM), analyzes the topology of the electron density to define atoms and the bonds between them. nih.gov A key feature of AIM is the identification of bond critical points (BCPs)—locations where the electron density is at a minimum between two atoms but a maximum in other directions. The properties of the electron density at these BCPs, such as its magnitude and the Laplacian, provide quantitative information about the nature and strength of the chemical bond, including weak non-covalent interactions like hydrogen bonds. nih.gov

Reduced Density Gradient (RDG) analysis is a computational technique used to identify and visualize non-covalent interactions (NCIs) within and between molecules. physchemres.orgresearchgate.netjussieu.fr This method is based on the relationship between the electron density (ρ) and its gradient. The RDG is plotted against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density (sign(λ₂)ρ). scielo.org.mx

The resulting plots feature distinct spikes at low electron densities, which correspond to non-covalent interactions. jussieu.fr These interactions can be visualized in 3D space as isosurfaces, which are color-coded to distinguish their nature:

Blue: Indicates strong, attractive interactions, such as hydrogen bonds. scielo.org.mxresearchgate.net

Green: Represents weak, attractive van der Waals interactions. scielo.org.mxresearchgate.net

Red: Signifies repulsive steric interactions. scielo.org.mxresearchgate.net

RDG analysis provides a clear and intuitive picture of the non-covalent forces that dictate molecular conformation and crystal packing. For imidazole derivatives, this method can reveal the presence and nature of hydrogen bonds and van der Waals contacts that stabilize the molecular structure. physchemres.orgresearchgate.net

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions, including reaction pathways, transition states, and activation energies. By mapping the potential energy surface of a reaction, researchers can identify the most favorable route from reactants to products.

For imidazole and its derivatives, computational studies have been used to investigate various reactions, such as their formation and oxidation. For instance, the formation of 1H-imidazol-4-ol can be modeled to understand the step-by-step process, including the identification of intermediates and transition states. DFT calculations can determine the energy barriers (activation energies) for each step, providing quantitative insights into the reaction kinetics. This allows for the prediction of the most likely reaction pathway under specific conditions. Such studies are crucial for optimizing synthetic routes and understanding the biochemical transformations that these molecules undergo.

Calculation of Energy Barriers (ΔG‡) and Reaction Energies (ΔG)

Computational studies, primarily employing density functional theory (DFT), have become instrumental in elucidating the reaction mechanisms and energetics of imidazole derivatives. While specific data for 1-methyl-1H-imidazol-4-ol is limited, insights can be drawn from studies on the parent imidazole molecule. For instance, the atmospheric oxidation of imidazole initiated by hydroxyl (•OH) and nitrate (B79036) (NO₃•) radicals has been investigated, providing valuable information on reaction energy barriers.

In the reaction of imidazole with NO₃•, hydrogen abstraction from the N-H group is a key pathway. This process has a calculated energy barrier of a mere 0.37 kcal/mol, with an exothermic reaction energy of -18.62 kcal/mol, indicating a thermodynamically favorable and fast reaction. acs.org Addition of the NO₃• radical to the imidazole ring also presents viable pathways with energy barriers ranging from 2.25 to 3.27 kcal/mol. acs.org

These findings suggest that similar reactions involving this compound would also exhibit low activation energies for processes like hydrogen abstraction from the hydroxyl group or radical addition to the imidazole ring. The presence of the methyl group at the N1 position would prevent N-H abstraction, potentially favoring other reaction channels.

Table 1: Calculated Energy Barriers and Reaction Energies for Imidazole Reactions

Reaction Reactant Energy Barrier (kcal/mol) Reaction Energy (kcal/mol)
H-abstraction Imidazole + NO₃• 0.37 -18.62
NO₃• Addition Imidazole + NO₃• 2.25 - 3.27 -

Note: Data is for the parent imidazole compound and serves as an illustrative example.

Transition State Characterization in Mechanistic Pathways

The characterization of transition states is crucial for understanding the mechanistic pathways of chemical reactions. For imidazole and its derivatives, computational methods are used to locate and analyze the geometry and energetic properties of these transient structures.

In the atmospheric oxidation of imidazole, theoretical calculations have identified transition states for various elementary steps, such as the elimination of HO₂•. researchgate.net For instance, the reaction of a peroxyl radical intermediate can proceed through a transition state leading to the formation of an aromatic species, such as 1H-imidazol-5-ol, by overcoming a specific energy barrier. researchgate.netsemanticscholar.org The geometry of these transition states often reveals the concerted nature of bond breaking and formation during the reaction.

For derivatives like this compound, transition state analysis would be critical in determining the preferred reaction pathways. For example, in a potential oxidation reaction, the transition state for hydrogen abstraction from the hydroxyl group would be characterized by an elongated O-H bond and the formation of a new bond with the attacking radical. The energy of this transition state would dictate the rate of this particular reaction step.

Conformational Analysis and Tautomerism Studies

The study of tautomerism is essential for understanding the chemical behavior of heterocyclic compounds like this compound. This compound can potentially exist in different tautomeric forms, primarily the keto-enol forms. The equilibrium between these tautomers is influenced by factors such as the solvent environment.

Computational studies on similar heterocyclic systems have shown that the keto form is often more stable in the gas phase and in crystalline states. researchgate.net However, in solution, the equilibrium can shift. Polar solvents tend to stabilize the more polar keto tautomer, while non-polar solvents may favor the enol form. orientjchem.orgresearchgate.net For instance, studies on 1,2,4-triazol-5-one derivatives, which also exhibit keto-enol tautomerism, have shown that while the keto form dominates in the solid state, a small amount of the enol form can be observed in chloroform solution. researchgate.net

For this compound, the potential tautomers would be the 4-hydroxy (enol) form and a corresponding 4-oxo (keto) form (1-methyl-1,5-dihydro-4H-imidazol-4-one). DFT calculations would be necessary to determine the relative stabilities of these tautomers and the energy barrier for their interconversion.

Electronic Structure and Aromaticity Assessment

The electronic structure of this compound governs its reactivity and physical properties. DFT calculations are a powerful tool for investigating the electronic characteristics of such molecules. Key parameters derived from these calculations include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

Studies on various imidazole derivatives have shown that the distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can identify the regions most susceptible to electrophilic and nucleophilic attack. researchgate.net The introduction of a methyl group and a hydroxyl group to the imidazole ring in this compound would significantly influence its electronic properties compared to the parent imidazole.

The aromaticity of the imidazole ring is a key feature of its electronic structure. While the imidazole ring is generally considered aromatic, the degree of aromaticity can be quantified using computational methods such as Nucleus-Independent Chemical Shift (NICS) calculations or the Harmonic Oscillator Model of Aromaticity (HOMA). These assessments would provide insight into the electronic delocalization and stability of the this compound ring system.

Synthesis and Academic Utility of Derivatives and Analogues of 1 Methyl 1h Imidazol 4 Ol

Structural Modifications at the Hydroxyl Group

The hydroxyl group of 1-methyl-1H-imidazol-4-ol is a key site for structural modification, allowing for the synthesis of a diverse range of derivatives through reactions such as etherification and esterification. These modifications are fundamental in altering the compound's physicochemical properties and in preparing intermediates for more complex syntheses.

Etherification: The formation of ethers from this compound can be achieved through methods like the Williamson ether synthesis. libretexts.org This reaction involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide. libretexts.org This alkoxide then undergoes an S(_N)2 reaction with a primary alkyl halide or tosylate to yield the corresponding ether. libretexts.org While this is a general and widely applicable method, other techniques for ether synthesis include the acid-catalyzed addition of alcohols to alkenes and alkoxymercuration-demercuration. libretexts.orgyoutube.com For a compound like this compound, direct alkylation of the hydroxyl group is the most straightforward approach. The choice of alkylating agent allows for the introduction of a wide variety of alkyl and aryl groups.

Esterification: The hydroxyl group can be readily converted into an ester. This is often accomplished by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride. Imidazole (B134444) carbamates have been identified as effective reagents for the chemoselective esterification of carboxylic acids, a method that could be adapted for the acylation of the hydroxyl group of this compound. organic-chemistry.org This process is valuable for creating ester derivatives with varied functionalities. organic-chemistry.org

Substitutions on the Imidazole Ring System

N-Alkylated and N-Arylated Imidazoles

The imidazole ring contains a second nitrogen atom that can be a site for further substitution, leading to the formation of imidazolium (B1220033) salts or other N-substituted derivatives.

N-Alkylation: The N-alkylation of unsymmetrical imidazoles is influenced by steric and electronic factors. otago.ac.nz Alkylation can occur at either of the ring nitrogen atoms, and the regioselectivity of the reaction depends on the reaction conditions and the nature of the substituents already present on the ring. otago.ac.nznih.gov For a 1-substituted imidazole like this compound, further alkylation would result in a quaternary imidazolium salt. The reaction of imidazoles with various dialkyl and alkylene carbonates is a known method for producing N-alkyl and N-(hydroxyalkyl)imidazoles in high yields. researchgate.net Studies have shown that increasing the length of the alkyl chain (up to nine carbons) on the imidazole ring can enhance certain biological activities. nih.gov Phase-transfer catalysis has also been employed for the N-alkylation of imidazoles using alkyl halides in the absence of a solvent. researchgate.net

N-Arylation: The introduction of an aryl group at a nitrogen position of the imidazole ring is a significant transformation, often catalyzed by transition metals like copper or palladium. researchgate.net Copper-catalyzed N-arylation has been shown to be effective for a range of imidazoles with various aryl halides, including bromides and iodides, under mild conditions. organic-chemistry.orgorganic-chemistry.org These reactions often employ a ligand to facilitate the coupling and can tolerate a wide variety of functional groups. organic-chemistry.org Palladium-catalyzed systems have also been developed, demonstrating high N1-selectivity for the arylation of unsymmetrical imidazoles with aryl halides and triflates. mit.edu The resulting N-arylated imidazoles are important structural motifs in many biologically active compounds. researchgate.net

Functionalization at C2, C4, and C5 Positions of the Imidazole Ring

Direct functionalization of the carbon atoms of the imidazole ring is a powerful strategy for creating diverse derivatives.

The C2, C4, and C5 positions of the imidazole ring are susceptible to electrophilic and nucleophilic substitution, as well as metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of functional groups. Palladium-catalyzed C-H functionalization represents an efficient method for creating new C-C bonds at these positions. nih.gov For instance, strategies involving palladium-catalyzed isocyanide insertion have been used to achieve C-H functionalization at the C2 and C4 positions of the imidazole core. nih.gov

The synthesis of (1-methyl-1H-imidazol-5-yl)methanol from ethyl 1-methylimidazole-5-carboxylate via reduction with lithium aluminum hydride demonstrates a method for introducing a functional group at the C5 position. chemicalbook.com This hydroxymethyl group can be further converted, for example, to a chloromethyl group using thionyl chloride, providing a handle for subsequent nucleophilic substitution reactions. chemicalbook.com The functionalization at these carbon positions is crucial for building more complex molecules and for tuning the electronic properties of the imidazole ring for specific applications, such as in the development of N-heterocyclic carbene (NHC) ligands. nih.gov

Heterocyclic Ring Fusions and Annulations

The imidazole ring of this compound and its derivatives can serve as a scaffold for the construction of fused heterocyclic systems. Annulation reactions, which involve the formation of a new ring fused to the existing imidazole core, lead to polycyclic structures with unique chemical and biological properties.

For example, imidazo[1,2-a]pyridines and imidazo[1,2-a]imidazoles are well-known fused systems that can be synthesized from imidazole precursors. semanticscholar.orgresearchgate.net Annulation reactions often proceed through sequential bond-forming steps, such as 1,6-addition followed by cyclization. chim.it These strategies can create complex polycyclic frameworks, including oxa- and aza-heterocycles. chim.it The specific functional groups present on the this compound derivative will dictate the type of annulation strategy that can be employed and the nature of the resulting fused heterocyclic system.

Applications as Precursors in Complex Organic Chemical Synthesis

Derivatives of this compound are valuable precursors in the synthesis of more complex molecules. The versatile reactivity of the imidazole ring and its substituents allows for its incorporation into a wide range of larger molecular architectures.

The imidazole moiety is a key structural feature in many pharmaceuticals and natural products. wikipedia.orgresearchgate.net For example, 4-substituted N1-arylimidazoles are important motifs in medicinally relevant compounds. mit.edu The ability to selectively functionalize the nitrogen and carbon atoms of the imidazole ring makes derivatives of this compound highly useful building blocks. otago.ac.nzorganic-chemistry.orgnih.gov They can be used in the synthesis of substituted amino acids and other biologically active molecules. beilstein-journals.org

Development of Ligands for Coordination Chemistry

Imidazole and its derivatives are widely recognized for their role as ligands in coordination chemistry. nih.govresearchgate.net The nitrogen atoms of the imidazole ring can coordinate to a variety of metal ions, forming stable metal complexes. nih.govrsc.org This has led to the development of numerous imidazole-containing ligands for applications in catalysis, materials science, and bioinorganic chemistry. researchgate.netjocpr.com

The specific derivatives of this compound can be designed to act as monodentate or multidentate ligands. researchgate.netrsc.org For example, further functionalization of the ring or the hydroxyl group can introduce additional donor atoms, allowing for the formation of chelate complexes. ekb.eg These imidazole-based ligands have been used to construct metal-organic frameworks (MOFs) and other coordination supramolecular systems. researchgate.netrsc.org The electronic and steric properties of the ligand can be fine-tuned by altering the substituents on the imidazole ring, which in turn influences the properties of the resulting metal complex. rsc.org

Data Tables

Table 1: Examples of N-Arylation of Imidazoles

Catalyst System Arylating Agent Base Solvent Temperature (°C) Yield (%) Reference
CuBr (5 mol%) / Ligand (10 mol%) Aryl bromides/iodides Cs₂CO₃ DMSO 60-80 Excellent organic-chemistry.org
Pd₂(dba)₃ (0.5-2.5 mol%) Aryl bromides/chlorides/triflates - - - Good mit.edu
CuI / Diamine ligand Aryl iodides/bromides Cs₂CO₃ Dioxane - Good acs.org
Fe₃O₄@Cu-apatite Arylboronic acids - - - Excellent researchgate.net

Table 2: Synthesis of Functionalized Imidazole Derivatives

Starting Material Reagent(s) Product Yield (%) Reference
Ethyl 1-methylimidazole-5-carboxylate LiAlH₄ (1-Methyl-1H-imidazol-5-yl)methanol 73 chemicalbook.com
(1-Methyl-1H-imidazol-5-yl)methanol SOCl₂ 5-Chloromethyl-1-methyl-1H-imidazole 83 chemicalbook.com

Building Blocks for Advanced Organic Architectures

The imidazole nucleus, particularly the this compound scaffold and its tautomeric equivalent, 1-methyl-1H-imidazol-4(5H)-one, serves as a versatile building block in the construction of complex organic and metal-organic architectures. The inherent structural features of this heterocyclic system, including multiple coordination sites and the potential for functionalization, make it a valuable synthon in supramolecular chemistry and materials science.

One of the prominent applications of imidazole derivatives is in the synthesis of metal-organic frameworks (MOFs). Imidazole and its derivatives are widely employed as organic ligands to construct these highly ordered, porous materials. researchgate.net Ligands incorporating the imidazole moiety, such as 1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene, are used to bridge metal centers, leading to the formation of intricate one-, two-, or three-dimensional networks. researchgate.netpsu.edu The resulting MOFs can exhibit properties like selective gas adsorption, demonstrating the critical role of the imidazole building block in defining the final architecture and function of the material. researchgate.net For instance, specific frameworks have been designed that show selective adsorption of CO2 over N2. researchgate.net

Furthermore, the isomeric form, 1H-imidazol-4(5H)-ones, has been identified as a novel and effective pronucleophile in asymmetric catalysis, enabling the synthesis of complex chiral molecules. These compounds act as α-amino acid equivalents for the catalytic and asymmetric synthesis of N-substituted α,α-disubstituted amino acids. beilstein-journals.org The utility of these building blocks lies in their ability to be easily deprotonated under mild conditions and to participate in reactions with high selectivity, avoiding common side reactions observed with other templates. beilstein-journals.org This reactivity allows for the construction of sterically hindered and structurally complex amino acid derivatives, which are important components of many biologically active molecules. The condensation of versatile building blocks like amino esters with various nucleophiles such as cyanamides or guanidines is a common strategy to produce a range of substituted imidazol-4-ones for these applications. nih.gov

Intermediate Synthesis for Analogue Generation

This compound and its derivatives are crucial intermediates in the synthesis of a wide array of analogues, particularly those with pharmaceutical relevance. The imidazole core can be systematically modified through multi-step reaction sequences to generate libraries of compounds for biological screening.

A pertinent example is the synthesis of the important pharmaceutical intermediate 1-methyl-4-phenyl-1H-imidazol-2-amine. A practical, three-step synthetic route involving cyclisation, hydrolysis, and methylation has been developed and optimized for large-scale production. researchgate.netsemanticscholar.org The process begins with the cyclisation of α-bromoacetophenone and acetylguanidine, followed by hydrolysis, and finally methylation to yield the target compound. researchgate.net The optimization of this synthesis highlights the role of the imidazole precursor as a key intermediate where reaction conditions are critical for achieving a high yield.

To illustrate the optimization process, the effects of various parameters on the initial cyclisation step were investigated, as detailed in the table below.

Table 1: Optimization of the Cyclisation Reaction for an Analogue Intermediate. researchgate.net
EntryAcetylguanidine (equiv.)Temperature (°C)SolventYield (%)
11.025DMF35.2
21.225DMF41.8
31.525DMF45.5
41.825DMF46.1
52.025DMF48.2
62.00DMF40.5
72.040DMF42.3
82.025Ethanol (B145695)30.1
92.025Acetonitrile (B52724)33.7

Furthermore, simple methylated imidazoles like 1-methyl-1H-imidazole serve as readily available starting materials for generating more complex analogues such as substituted imidazolium salts. nih.gov For example, 1-methyl-1H-imidazole can undergo a substitution reaction with bromide intermediates to yield novel 1,4-dialkoxynaphthalene-2-alkyl imidazolium salts, which have been investigated for their cytotoxic activities. nih.gov

Another example involves the use of 1-methyl-1H-imidazole-2-thiol, also known as Thiamazole, as an intermediate. This compound can be N-methylated and possesses a thiol group that allows for further derivatization. semanticscholar.org It serves as a precursor for synthesizing molecules where the imidazole core is linked to other functional moieties, such as in the preparation of potential thyroid dysfunction treatments. semanticscholar.org These examples underscore the strategic importance of 1-methyl-imidazole derivatives as pivotal intermediates for accessing a diverse range of complex chemical entities.

Conclusion and Future Research Directions

Synthesis of 1-Methyl-1H-imidazol-4-ol and its Academic Impact

The synthesis of hydroxylated imidazoles, including derivatives like this compound, can be approached through various established methods for imidazole (B134444) ring formation. Classical methods such as the Debus synthesis, which involves the reaction of a dicarbonyl compound, an aldehyde, and ammonia (B1221849), provide a foundational route to the imidazole core. pharmaguideline.compharmacyjournal.net More contemporary approaches offer greater control and efficiency. For instance, multicomponent reactions are valued for their ability to generate complex molecules in a single step. organic-chemistry.org

While specific research detailing the academic impact of this compound is not extensively documented, the broader class of hydroxylated imidazoles is of significant interest. The imidazole moiety is a key component in many biologically active molecules and natural products. nih.govresearchgate.netresearchgate.net The introduction of a hydroxyl group can significantly alter the compound's physicochemical properties, such as solubility and its ability to form hydrogen bonds, which can in turn influence its biological activity and potential applications. The academic pursuit of such compounds is often driven by the desire to create novel structures that can serve as building blocks in the synthesis of new materials or as potential therapeutic agents. researchgate.net

Identification of Knowledge Gaps in Imidazole Chemistry

Despite the long history of imidazole synthesis, several knowledge gaps remain. A significant challenge lies in the regiocontrolled synthesis of highly substituted imidazoles. rsc.orgconsensus.app Achieving specific substitution patterns on the imidazole ring can be difficult, often resulting in mixtures of isomers that require tedious separation. This is particularly true for less common substitution patterns.

Furthermore, a comprehensive understanding of the structure-activity relationships for many substituted imidazoles is still developing. While the general importance of the imidazole scaffold is recognized, the precise influence of different substituents on the compound's properties is not always predictable. This limits the rational design of new imidazole-based compounds with tailored functionalities. There is also a need for more efficient and environmentally benign synthetic methods to access these compounds. nih.gov

Prospective Research Avenues for Hydroxylated Imidazole Compounds

Future research into hydroxylated imidazole compounds, including this compound, is poised to expand in several exciting directions. These avenues aim to address the existing knowledge gaps and unlock the full potential of this class of molecules.

Exploration of Novel Catalytic and Green Synthetic Pathways

A primary focus for future research will be the development of more sustainable and efficient synthetic routes. This includes the exploration of novel catalytic systems, such as those based on earth-abundant metals, to facilitate the construction of the imidazole ring and the introduction of hydroxyl groups. Green chemistry principles will be central to this effort, with an emphasis on minimizing waste, reducing the use of hazardous reagents, and employing milder reaction conditions. The use of alternative energy sources, such as microwave irradiation, may also offer advantages in terms of reaction times and yields.

In-depth Mechanistic Studies of Imidazole Reactivity

A deeper understanding of the reaction mechanisms governing the synthesis and functionalization of hydroxylated imidazoles is crucial for the development of more efficient and selective synthetic methods. Future studies will likely employ a combination of experimental techniques, such as kinetic analysis and isotopic labeling, to elucidate the step-by-step processes involved in these reactions. This knowledge will enable chemists to optimize reaction conditions and to design new synthetic strategies with greater precision.

Q & A

Q. Table 1. Optimization of Sulfonation Conditions for this compound Derivatives

ConditionYield (%)Purity (%)Hydrolysis (%)
0°C, N2_2, 2 h72855
25°C, air, 1 h486028
−10°C, Ar, 3 h81922

Q. Table 2. Biological Activity of Selected Derivatives

DerivativeTargetIC50_{50} (μM)Reference
2-Aryl-5-arylmethylideneTubulin polymerization2.1
3,5-Dihydro-6H-imidazo[1,2-b]-triazoloneXanthine oxidase0.9
5-Arylidene-phenylCOX-24.3

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.